An In-depth Technical Guide to N-propyl-1-[2-(1-(propan-2-yloxy)ethyl)phenyl]methanamine: Nomenclature, Synthesis, and Theoretical Profile
An In-depth Technical Guide to N-propyl-1-[2-(1-(propan-2-yloxy)ethyl)phenyl]methanamine: Nomenclature, Synthesis, and Theoretical Profile
For the attention of: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of the chemical entity N-propyl-1-[2-(1-(propan-2-yloxy)ethyl)phenyl]methanamine. As this specific molecule is not readily found in current chemical literature or commercial catalogs, this document serves as a foundational resource, detailing its systematic nomenclature, predicted physicochemical properties, a plausible synthetic route, and a theoretical discussion of its potential applications. The methodologies and protocols described herein are based on established principles of organic chemistry and are supported by references to analogous transformations.
IUPAC Nomenclature and Structural Elucidation
The chemical name provided in the initial query, "a-(Propan-2-yloxy)phenyl]methyl}(propyl)amine," is structurally ambiguous and does not conform to IUPAC naming conventions. A more systematic interpretation of the intended structure, based on the fragments provided, leads to the following IUPAC name: N-propyl-1-[2-(1-(propan-2-yloxy)ethyl)phenyl]methanamine .
Synonyms:
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N-{[2-(1-Isopropoxyethyl)phenyl]methyl}propan-1-amine
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amine
The core structure is a secondary amine with a propyl group and a substituted benzyl group attached to the nitrogen atom. The benzyl substituent is characterized by a 1-(propan-2-yloxy)ethyl group at the ortho (2-) position of the phenyl ring.
Predicted Physicochemical Properties
Due to the absence of experimental data for this compound, its physicochemical properties have been computationally predicted to provide a baseline for its potential behavior in various chemical and biological systems.
| Property | Predicted Value |
| Molecular Formula | C₁₅H₂₅NO |
| Molecular Weight | 235.37 g/mol |
| Monoisotopic Mass | 235.193614131 Da |
| IUPAC Name | N-propyl-1-[2-(1-(propan-2-yloxy)ethyl)phenyl]methanamine |
| Canonical SMILES | CCCNCC1=CC=CC=C1C(C)OC(C)C |
| InChIKey | (Predicted) |
| Predicted XLogP3 | 3.8 |
| Predicted pKa (Strongest Basic) | 10.2 |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 2 |
| Rotatable Bond Count | 7 |
These properties are computationally derived and should be confirmed by experimental analysis.
Proposed Synthetic Pathway: Reductive Amination
A robust and widely applicable method for the synthesis of secondary amines is reductive amination.[1][2] This approach involves the reaction of an aldehyde or ketone with a primary amine to form an imine intermediate, which is then reduced in situ to the target amine. For the synthesis of N-propyl-1-[2-(1-(propan-2-yloxy)ethyl)phenyl]methanamine, a two-step process is proposed, commencing with the synthesis of the key aldehyde intermediate.
Synthesis of the Aldehyde Intermediate: 2-(1-(propan-2-yloxy)ethyl)benzaldehyde
The synthesis of the required aldehyde can be envisioned through several routes. A plausible method involves the protection of a commercially available starting material, such as 2-acetylbenzaldehyde, followed by functional group manipulations.
Reductive Amination of the Aldehyde with Propylamine
The synthesized 2-(1-(propan-2-yloxy)ethyl)benzaldehyde can then be reacted with propanamine in the presence of a suitable reducing agent to yield the final product.
Caption: Proposed synthetic pathway for N-propyl-1-[2-(1-(propan-2-yloxy)ethyl)phenyl]methanamine.
Experimental Protocols
The following protocols are detailed, step-by-step methodologies for the proposed synthesis.
Protocol for Synthesis of 2-(1-(propan-2-yloxy)ethyl)benzaldehyde
This protocol is based on standard organic chemistry transformations and may require optimization.
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Protection of 2-Acetylbenzaldehyde:
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To a solution of 2-acetylbenzaldehyde (1 eq.) in toluene, add ethylene glycol (1.2 eq.) and a catalytic amount of p-toluenesulfonic acid.
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Reflux the mixture with a Dean-Stark apparatus to remove water.
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Monitor the reaction by TLC. Upon completion, cool the reaction and wash with saturated sodium bicarbonate solution and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the protected intermediate.
-
-
Reduction of the Ketone:
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Dissolve the protected intermediate in methanol and cool to 0°C.
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Add sodium borohydride (1.5 eq.) portion-wise.
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Stir the reaction at room temperature until completion (monitored by TLC).
-
Quench the reaction with water and extract with ethyl acetate.
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Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield the alcohol.
-
-
Williamson Ether Synthesis:
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To a solution of the alcohol in anhydrous THF at 0°C, add sodium hydride (1.2 eq.) portion-wise.
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Stir for 30 minutes, then add 2-bromopropane (1.5 eq.).
-
Allow the reaction to warm to room temperature and stir overnight.
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Quench carefully with water and extract with diethyl ether.
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Dry the organic layer and concentrate under reduced pressure.
-
-
Deprotection:
-
Dissolve the crude ether in a mixture of acetone and 1M HCl.
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Stir at room temperature until the deprotection is complete (monitored by TLC).
-
Neutralize with saturated sodium bicarbonate and extract with ethyl acetate.
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Dry the organic layer and purify the crude product by column chromatography to yield 2-(1-(propan-2-yloxy)ethyl)benzaldehyde.
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Protocol for Reductive Amination
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Imine Formation and Reduction:
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To a solution of 2-(1-(propan-2-yloxy)ethyl)benzaldehyde (1 eq.) in dichloromethane, add propanamine (1.2 eq.).
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Stir for 1 hour at room temperature.
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Add sodium triacetoxyborohydride (1.5 eq.) portion-wise.
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Stir the reaction at room temperature overnight.
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Quench the reaction with saturated sodium bicarbonate solution.
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Separate the organic layer, and extract the aqueous layer with dichloromethane.
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
-
Purification:
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The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
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Caption: Experimental workflow for the synthesis and purification of the target compound.
Characterization
The structure of the final compound should be confirmed by standard analytical techniques:
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¹H and ¹³C NMR: To confirm the connectivity of atoms and the overall structure.
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Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.
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Infrared Spectroscopy (IR): To identify the presence of key functional groups, such as the N-H bond of the secondary amine.
Potential Applications and Pharmacological Profile (Theoretical)
The structure of N-propyl-1-[2-(1-(propan-2-yloxy)ethyl)phenyl]methanamine, featuring a secondary amine and a substituted lipophilic aromatic ring, is reminiscent of various pharmacologically active compounds. While no biological data exists for this specific molecule, its structural motifs suggest potential areas for investigation.
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Medicinal Chemistry Scaffold: This compound could serve as a valuable building block for the synthesis of more complex molecules. The secondary amine provides a reactive handle for further derivatization.
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Analog to Beta-Blockers: Many beta-adrenergic receptor antagonists (beta-blockers) contain an isopropoxy group attached to an aromatic ring and an amine side chain. While the substitution pattern and the nature of the amine chain differ from classic beta-blockers, this structural similarity might warrant screening for activity at adrenergic receptors.
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CNS-Active Agents: The lipophilic nature of the molecule, as suggested by the predicted XLogP3 value, may allow it to cross the blood-brain barrier. Many central nervous system (CNS) active drugs are secondary or tertiary amines.[3] Therefore, this compound could be a candidate for screening in assays related to CNS targets.
It must be emphasized that these are purely theoretical considerations based on structural analogy. Any potential biological activity would need to be determined through rigorous experimental testing.
Conclusion
This technical guide has provided a comprehensive theoretical framework for the novel compound N-propyl-1-[2-(1-(propan-2-yloxy)ethyl)phenyl]methanamine. By establishing its systematic nomenclature, predicting its physicochemical properties, and outlining a detailed, plausible synthetic route, this document serves as a valuable resource for researchers who may wish to synthesize and investigate this molecule. The proposed experimental protocols are based on well-established and reliable chemical transformations, providing a solid starting point for its practical synthesis and characterization. Future experimental work is required to validate these theoretical predictions and to explore the potential of this compound in various scientific and industrial applications.
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